L-AP4 monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

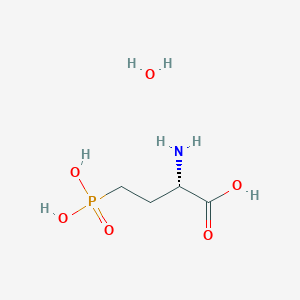

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-4-phosphonobutanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P.H2O/c5-3(4(6)7)1-2-11(8,9)10;/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);1H2/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXJAZYNVPZMRL-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(=O)O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CP(=O)(O)O)[C@@H](C(=O)O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of L-AP4 Monohydrate: A Technical Guide

L-AP4 (L-2-amino-4-phosphonobutyric acid) monohydrate is a classical and selective agonist for group III metabotropic glutamate receptors (mGluRs).[1] This family of G-protein coupled receptors (GPCRs) plays a crucial role in modulating neurotransmission throughout the central nervous system.[2] L-AP4's primary mechanism of action involves the activation of these receptors, leading to a cascade of intracellular events that ultimately result in the inhibition of neurotransmitter release.[3][4] This guide provides an in-depth overview of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Primary Molecular Target: Group III Metabotropic Glutamate Receptors

L-AP4 selectively binds to and activates the four members of the group III mGluR family: mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors or heteroreceptors to regulate the release of neurotransmitters such as glutamate and GABA. The agonist potency of L-AP4 varies across these subtypes, generally showing the highest affinity for mGluR4 and the lowest for mGluR7.

Signal Transduction Pathway

The activation of group III mGluRs by L-AP4 initiates a canonical G-protein signaling cascade. This pathway is characterized by the coupling of the receptor to inhibitory G-proteins, specifically of the Gi/o family.

The key steps in the signaling pathway are as follows:

-

Agonist Binding: L-AP4 binds to the large extracellular domain of the group III mGluR, inducing a conformational change in the receptor.

-

G-Protein Activation: This conformational change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular production of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase (PKA). This ultimately modulates the function of downstream effectors, including voltage-gated calcium channels, resulting in reduced neurotransmitter release.

Caption: Canonical signaling pathway of L-AP4 via group III mGluRs.

Quantitative Pharmacological Data

The potency of L-AP4, measured as the half-maximal effective concentration (EC50), demonstrates its selectivity for group III mGluR subtypes. The data compiled from various studies are summarized below.

| Receptor Subtype | EC50 (μM) | Cell Line / System | Reference(s) |

| mGluR4 | 0.1 - 0.13 | - | |

| 0.9 | - | ||

| mGluR6 | 1.0 - 2.4 | - | |

| 0.34 | CHO cells | ||

| mGluR7 | 249 - 337 | - | |

| 252 | - | ||

| mGluR8 | 0.29 | - | |

| 0.06 - 0.6 | - |

Note: Variations in EC50 values can be attributed to different experimental systems and assay conditions.

Experimental Protocols

The mechanism of L-AP4 has been elucidated through various experimental techniques. Below are detailed methodologies for key experiments.

cAMP Inhibition Assay

This assay directly measures the functional consequence of L-AP4 binding to Gi/o-coupled receptors.

Objective: To quantify the L-AP4-mediated inhibition of adenylyl cyclase activity by measuring intracellular cAMP levels.

Methodology:

-

Cell Culture: Use a host cell line (e.g., CHO or HEK293) stably transfected to express a specific group III mGluR subtype (e.g., mGluR4).

-

Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Adenylyl Cyclase Activation: Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

-

L-AP4 Application: Treat the cells with varying concentrations of L-AP4 concurrently with forskolin.

-

Cell Lysis: After incubation, lyse the cells to release intracellular contents.

-

cAMP Quantification: Measure cAMP levels in the cell lysates using a competitive immunoassay, such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis: Plot the cAMP concentration against the log of L-AP4 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of L-AP4 that inhibits 50% of the forskolin-stimulated cAMP production.

Caption: Workflow for a cAMP inhibition assay.

Electrophysiological Recording of Synaptic Transmission

This technique assesses the physiological effect of L-AP4 on synaptic activity, particularly its presynaptic inhibitory action.

Objective: To measure the effect of L-AP4 on neurotransmitter release by recording excitatory postsynaptic currents (EPSCs).

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampus or cerebellum) from a rodent.

-

Recording Setup: Place the slice in a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Using whole-cell patch-clamp electrophysiology, record from a postsynaptic neuron.

-

Stimulation: Place a stimulating electrode on an afferent pathway to evoke synaptic responses in the recorded neuron.

-

Paired-Pulse Protocol: Apply two closely spaced stimuli (e.g., 50 ms inter-stimulus interval). The ratio of the second EPSC amplitude to the first (Paired-Pulse Ratio, PPR) is inversely proportional to the probability of neurotransmitter release.

-

Baseline Recording: Record baseline EPSCs and calculate the basal PPR.

-

L-AP4 Application: Bath-apply a known concentration of L-AP4 to the slice.

-

Post-Drug Recording: Continue to record EPSCs and the PPR during and after L-AP4 application. A decrease in the amplitude of the first EPSC and an increase in the PPR are indicative of a presynaptic site of action (i.e., reduced release probability).

-

Data Analysis: Compare the EPSC amplitudes and PPR before, during, and after L-AP4 application to quantify the inhibitory effect.

Caption: Workflow for an electrophysiology experiment.

Conclusion

The mechanism of action for L-AP4 monohydrate is centered on its function as a selective agonist for presynaptic group III metabotropic glutamate receptors. By activating the Gi/o signaling pathway, L-AP4 effectively inhibits adenylyl cyclase, reduces intracellular cAMP levels, and subsequently decreases the probability of neurotransmitter release. This action results in a potent depression of synaptic transmission, making L-AP4 an invaluable pharmacological tool for studying the modulatory roles of group III mGluRs in synaptic plasticity, neuronal excitability, and various neuropathological conditions.

References

- 1. L-AP4 - Wikipedia [en.wikipedia.org]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-AP4 | Group III mGlu receptor agonist | Hello Bio [hellobio.com]

- 4. Group III Metabotropic Glutamate Receptors (mGluRs) Modulate Transmission of Gustatory Inputs in the Brain Stem - PMC [pmc.ncbi.nlm.nih.gov]

L-AP4 Monohydrate: A Technical Guide to its Selectivity for Metabotropic Glutamate Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of L-AP4 monohydrate for the eight subtypes of metabotropic glutamate receptors (mGluRs). L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) is a classical and pivotal pharmacological tool, recognized as the prototypical agonist for group III mGluRs.[1] Understanding its binding affinity and functional potency across all mGluR subtypes is critical for the design of selective ligands and the elucidation of the physiological roles of these receptors.

Executive Summary

This compound is a highly selective agonist for group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8), with significantly lower or no activity at group I (mGluR1, mGluR5) and group II (mGluR2, mGluR3) subtypes.[1][2] Its primary mechanism of action at group III mGluRs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This guide summarizes the quantitative data on L-AP4's selectivity, details the experimental protocols used to determine this profile, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile of L-AP4

Table 1: Binding Affinity of L-AP4 for mGluR Subtypes

| mGluR Subtype | Ligand | Kd (nM) | Assay Type | Cell Line | Reference |

| mGluR4a | [3H]-L-AP4 | 441 | Radioligand Binding | BHK | [3] |

Note: Comprehensive Ki or IC50 values for L-AP4 across all eight mGluR subtypes from a single, directly comparable study are not available in the public domain. The data for mGluR4a is from a study specifically characterizing [3H]-L-AP4 binding to this subtype.

Table 2: Functional Potency of L-AP4 at Group III mGluR Subtypes

| mGluR Subtype | EC50 (µM) | Assay Type | Cell System | Reference(s) |

| mGluR4 | 0.1 - 0.13 | cAMP accumulation | Recombinant | |

| mGluR6 | 1.0 - 2.4 | cAMP accumulation | Recombinant | |

| mGluR7 | 249 - 337 | cAMP accumulation | Recombinant | |

| mGluR8 | 0.29 | cAMP accumulation | Recombinant |

L-AP4 demonstrates negligible agonist activity at group I and group II mGluRs, with EC50 values typically reported as >1000 µM in functional assays. The rank order of potency for L-AP4 at group III mGluRs is generally accepted as: mGluR4 > mGluR8 > mGluR6 >> mGluR7 .

Experimental Protocols

The determination of L-AP4's selectivity profile relies on a combination of binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays directly measure the affinity of a ligand for a receptor. For agonists like L-AP4, competition binding assays are typically performed using a radiolabeled antagonist.

Objective: To determine the binding affinity (Ki) of L-AP4 for each mGluR subtype.

Methodology:

-

Membrane Preparation:

-

Culture cell lines stably expressing a single human mGluR subtype (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and centrifugation in fresh buffer.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a suitable radiolabeled antagonist (e.g., [3H]LY341495 for group III mGluRs) with the prepared cell membranes.

-

Add increasing concentrations of unlabeled this compound.

-

Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates receptor-bound radioligand from unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the L-AP4 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of L-AP4 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the biological response elicited by ligand binding to the receptor.

This is the primary functional assay for group II and III mGluRs, which are negatively coupled to adenylyl cyclase.

Objective: To determine the functional potency (EC50) of L-AP4 at inhibiting adenylyl cyclase via mGluR activation.

Methodology:

-

Cell Culture and Plating:

-

Culture cell lines stably expressing a single mGluR subtype.

-

Plate the cells into 96-well plates and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a physiological salt solution (e.g., HBSS).

-

Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP.

-

Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP production.

-

Concurrently, treat the cells with increasing concentrations of this compound.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the L-AP4 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

This technique measures changes in the electrical properties of a cell in response to receptor activation. For presynaptic group III mGluRs, this often involves measuring the inhibition of synaptic transmission.

Objective: To assess the effect of L-AP4 on synaptic currents as a measure of its functional activity at native or recombinant mGluRs.

Methodology:

-

Preparation:

-

Prepare acute brain slices containing the neuronal circuit of interest or use cultured neurons expressing the target mGluR.

-

Continuously perfuse the preparation with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

-

-

Recording:

-

Establish a whole-cell patch-clamp recording from a neuron postsynaptic to the terminals expressing the target mGluR.

-

Electrically stimulate the presynaptic afferents to evoke excitatory postsynaptic currents (EPSCs).

-

Record baseline EPSCs.

-

Bath-apply increasing concentrations of this compound to the preparation.

-

Record the EPSCs in the presence of L-AP4.

-

-

Data Analysis:

-

Measure the amplitude of the evoked EPSCs before and after the application of L-AP4.

-

Calculate the percentage of inhibition of the EPSC amplitude at each L-AP4 concentration.

-

Plot the percentage of inhibition against the logarithm of the L-AP4 concentration and fit the data to determine the EC50 value.

-

Mandatory Visualizations

Signaling Pathway of Group III mGluRs

Caption: Group III mGluR signaling pathway initiated by L-AP4.

Experimental Workflow for Determining Agonist Selectivity

Caption: Workflow for determining L-AP4's mGluR subtype selectivity.

References

The Role of L-AP4 as a Selective Group III Metabotropic Glutamate Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) is a pivotal pharmacological tool in the study of metabotropic glutamate receptors (mGluRs). As the prototypical selective agonist for group III mGluRs, L-AP4 has been instrumental in elucidating the physiological roles of this receptor subfamily, which includes mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are predominantly presynaptic and are coupled to Gi/o proteins, playing a crucial role in the modulation of neurotransmitter release. This technical guide provides an in-depth overview of L-AP4's pharmacology, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Concepts: L-AP4 and Group III mGluRs

Group III mGluRs are G-protein coupled receptors (GPCRs) that are distinguished by their sequence homology, pharmacological profile, and signal transduction mechanisms.[2] L-AP4 exhibits a distinct selectivity profile across the different subtypes of group III mGluRs, acting as a potent agonist at mGluR4 and mGluR8, with moderate potency at mGluR6 and significantly lower potency at mGluR7.[3][4] This selectivity makes L-AP4 an invaluable tool for differentiating the functions of group III mGluRs from other mGluR groups and ionotropic glutamate receptors.

The primary mechanism of action for group III mGluRs upon activation by L-AP4 is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is mediated by the activation of the inhibitory G-protein, Gi/o. Additionally, evidence suggests that group III mGluRs can also couple to other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

Quantitative Data Presentation

The following tables summarize the quantitative pharmacological data for L-AP4 at the four human group III mGluR subtypes.

Table 1: Potency (EC50) of L-AP4 at Human Group III mGluR Subtypes

| Receptor Subtype | EC50 (μM) | Reference(s) |

| mGluR4 | 0.1 - 0.13 | |

| mGluR6 | 1.0 - 2.4 | |

| mGluR7 | 249 - 337 | |

| mGluR8 | 0.29 |

Table 2: Binding Affinity (Ki) of L-AP4 at Group III mGluRs

Note: Specific Ki values for L-AP4 at each group III mGluR subtype are not consistently reported across literature, with EC50 values from functional assays being the more common measure of potency. The affinity of [3H]L-AP4 for mGluR4a has been reported with a KD of 150 nM.

Signaling Pathways

Activation of group III mGluRs by L-AP4 initiates a cascade of intracellular events, primarily aimed at modulating neuronal excitability and neurotransmitter release.

Canonical Gi/o Signaling Pathway

The canonical signaling pathway for group III mGluRs involves their coupling to Gi/o proteins. Upon L-AP4 binding, the activated G-protein inhibits adenylyl cyclase, leading to a reduction in cAMP levels. This, in turn, decreases the activity of protein kinase A (PKA) and modulates the function of various downstream targets, including ion channels.

Putative MAPK/ERK Signaling Pathway

Emerging evidence suggests that group III mGluRs may also modulate the MAPK/ERK signaling pathway. This pathway is a critical regulator of gene expression and cellular proliferation and differentiation. The precise mechanism of how L-AP4-mediated activation of group III mGluRs feeds into this pathway is still under investigation but may involve G-protein βγ subunits or other second messengers.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of L-AP4's effects. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Assays

This assay is used to determine the binding affinity of L-AP4 for group III mGluRs.

-

Materials:

-

Membrane preparations from cells expressing the mGluR of interest.

-

[3H]L-AP4 (Radioligand).

-

Unlabeled L-AP4 (for determining non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate membrane preparations with varying concentrations of [3H]L-AP4 in the assay buffer.

-

For competition assays, incubate membranes with a fixed concentration of [3H]L-AP4 and varying concentrations of unlabeled L-AP4.

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine Kd (dissociation constant) and Bmax (receptor density) or Ki (inhibitory constant).

-

This functional assay measures the ability of L-AP4 to inhibit adenylyl cyclase activity.

-

Materials:

-

Cells expressing the Gi/o-coupled mGluR of interest.

-

L-AP4.

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Plate cells in a suitable microplate.

-

Pre-treat cells with varying concentrations of L-AP4.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Generate a concentration-response curve for L-AP4 to determine its EC50 for cAMP inhibition.

-

This assay directly measures the activation of G-proteins by L-AP4.

-

Materials:

-

Membrane preparations from cells expressing the mGluR and G-proteins.

-

[35S]GTPγS.

-

GDP (to ensure G-proteins are in their inactive state).

-

L-AP4.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 µM GDP, pH 7.4).

-

-

Procedure:

-

Incubate membrane preparations with varying concentrations of L-AP4 in the assay buffer.

-

Add [35S]GTPγS to initiate the binding reaction.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [35S]GTPγS bound to the membranes.

-

Analyze the data to determine the EC50 and Emax for L-AP4-stimulated G-protein activation.

-

In Vivo Experiments

This technique allows for the measurement of neurotransmitter release in specific brain regions of freely moving animals in response to L-AP4 administration.

-

Procedure:

-

Surgically implant a microdialysis probe into the brain region of interest.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

After a baseline collection period, administer L-AP4 either systemically or locally through the microdialysis probe (reverse dialysis).

-

Collect dialysate samples at regular intervals.

-

Analyze the concentration of neurotransmitters (e.g., glutamate, GABA) in the dialysate using techniques like HPLC.

-

This technique is used to record the electrical activity of individual neurons and assess the effects of L-AP4 on synaptic transmission.

-

Procedure:

-

Prepare acute brain slices containing the region of interest.

-

Obtain whole-cell patch-clamp recordings from identified neurons.

-

Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).

-

Bath-apply L-AP4 at known concentrations.

-

Record changes in synaptic transmission, such as the amplitude and frequency of EPSCs, to determine the presynaptic inhibitory effects of L-AP4.

-

Conclusion

L-AP4 remains an indispensable tool for the investigation of group III metabotropic glutamate receptors. Its well-characterized selectivity profile, coupled with the detailed experimental protocols outlined in this guide, provides a robust framework for researchers and drug development professionals to explore the therapeutic potential of targeting this important receptor family. The continued use of L-AP4 in both in vitro and in vivo models will undoubtedly lead to a deeper understanding of the role of group III mGluRs in health and disease.

References

L-AP4 Monohydrate: A Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Amino-4-phosphonobutanoic acid monohydrate (L-AP4 monohydrate) is a conformationally constrained analog of the neurotransmitter glutamate. It is a highly potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, along with its primary signaling pathway.

Chemical Structure and Identification

L-AP4 is a non-proteinogenic α-amino acid characterized by a phosphonic acid group at the terminus of a four-carbon chain.[4] The presence of a chiral center at the alpha-carbon results in two stereoisomers, with the L-isomer being the biologically active form.

Chemical Structure of L-AP4

References

An In-depth Technical Guide on the Induction of Synaptic Depression by L-AP4

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular mechanisms through which the selective group III metabotropic glutamate receptor (mGluR) agonist, L-2-amino-4-phosphonobutyrate (L-AP4), induces synaptic depression. The focus is on the core signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism: Presynaptic Inhibition of Neurotransmitter Release

L-AP4 is a potent agonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors to modulate neurotransmitter release.[1][3] The application of L-AP4 induces synaptic depression primarily by activating these presynaptic receptors, which triggers a signaling cascade that reduces the probability of glutamate release from the nerve terminal. This effect is observed across various brain regions, including the hippocampus, cerebellum, and olfactory cortex.[4]

The presynaptic locus of action is strongly supported by the common observation that L-AP4 application enhances paired-pulse facilitation (PPF). PPF is a form of short-term plasticity where the response to the second of two closely spaced stimuli is larger than the first. An increase in the PPF ratio indicates a decrease in the initial probability of neurotransmitter release, a hallmark of presynaptic modulation.

The L-AP4 Signaling Pathway

The induction of synaptic depression by L-AP4 is mediated by a canonical G-protein coupled receptor signaling pathway. The key molecular events are detailed below:

-

Receptor Activation: L-AP4 binds to and activates presynaptic group III mGluRs.

-

G-protein Coupling: The activated receptor couples to an inhibitory G-protein of the Gi/o family. This interaction is sensitive to pertussis toxin (PTX), which prevents the G-protein from coupling to the receptor and blocks the downstream effects of L-AP4.

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein directly inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a significant decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Downregulation of PKA Activity: Reduced cAMP levels result in decreased activity of cAMP-dependent Protein Kinase A (PKA).

-

Modulation of Vesicle Release Machinery: PKA is known to phosphorylate several key proteins in the presynaptic terminal that are involved in synaptic vesicle trafficking and release. A reduction in PKA activity leads to the dephosphorylation of these targets, reducing the efficiency of exocytosis. Key PKA substrates in the presynaptic terminal include:

-

RIM1α: A crucial scaffolding protein at the active zone that regulates vesicle docking and priming. PKA-mediated phosphorylation of RIM1α is associated with an increase in neurotransmitter release.

-

Rabphilin-3A: A protein that interacts with the synaptic vesicle protein Rab3A and is involved in vesicle trafficking. Rabphilin-3A is a known substrate for PKA.

-

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): In addition to the adenylyl cyclase pathway, the βγ-subunits of the activated Gi/o protein can directly bind to and inhibit presynaptic N-type and P/Q-type voltage-gated calcium channels. This action reduces the influx of Ca²⁺ upon arrival of an action potential, which is the primary trigger for vesicle fusion and neurotransmitter release.

Caption: The L-AP4 signaling cascade leading to synaptic depression.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of L-AP4 on synaptic transmission.

Table 1: Effect of L-AP4 on Excitatory Postsynaptic Current (EPSC) Amplitude

| Preparation | L-AP4 Concentration | % Inhibition of EPSC Amplitude (Mean ± SEM/SD) | Reference(s) |

| Cultured Olfactory Bulb Neurons | 30 µM | 46.5 ± 18.5% | |

| Neonatal Rat Hippocampal CA1 | 25-100 µM | Significant depression | |

| Mouse Cerebellar Slices | 100 µM | ~23% |

Table 2: Effect of L-AP4 on Paired-Pulse Facilitation (PPF)

| Preparation | L-AP4 Concentration | Change in PPF Ratio | Interpretation | Reference(s) |

| Neonatal Rat Hippocampal CA1 | 25-100 µM | Reversibly enhanced | Presynaptic mechanism | |

| Mouse Cerebellar Slices | Not specified | Augmented in wild-type mice | Presynaptic mechanism |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure evoked excitatory postsynaptic currents (EPSCs) and assess the impact of L-AP4 on their amplitude and on paired-pulse facilitation.

Methodology:

-

Brain Slice Preparation:

-

Anesthetize the animal (e.g., rat or mouse) and rapidly dissect the brain, placing it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

-

aCSF Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.

-

Use a vibratome to prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus).

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording Configuration:

-

Transfer a slice to a recording chamber continuously perfused with heated (30-32°C) and oxygenated aCSF.

-

Visualize neurons using an upright microscope with IR-DIC optics.

-

Fabricate patch pipettes from borosilicate glass capillaries, with a resistance of 3-7 MΩ.

-

Fill pipettes with an internal solution. For recording EPSCs, a Cesium-based solution is often used to block potassium channels.

-

Internal Solution Composition (in mM): 117 Cs-Gluconate, 20 HEPES, 0.4 EGTA, 2.8 NaCl, 5 TEA-Cl, 4 ATP-Mg, and 0.3 GTP-Na.

-

Establish a whole-cell voltage-clamp configuration on a target neuron, holding the membrane potential at -70 mV.

-

-

Data Acquisition and Analysis:

-

Place a stimulating electrode on afferent fibers to evoke synaptic responses.

-

Record a stable baseline of EPSCs for 10-20 minutes.

-

To measure PPF, deliver two stimuli at a 50-75 ms inter-stimulus interval.

-

Bath-apply L-AP4 at the desired concentration and record for an additional 20-30 minutes.

-

Perform a washout by perfusing with standard aCSF to observe recovery.

-

Analyze the data by measuring the peak amplitude of the EPSCs. The PPF ratio is calculated as the amplitude of the second EPSC divided by the amplitude of the first.

-

Caption: A typical workflow for an electrophysiology experiment.

Biochemical Measurement of cAMP Levels

Objective: To biochemically verify that L-AP4 activation of group III mGluRs leads to an inhibition of adenylyl cyclase and a reduction in cAMP.

Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue (~200-400mg) in 10 volumes of a suitable lysis reagent (e.g., Syn-PER Reagent) using a Dounce tissue grinder.

-

Centrifuge the homogenate at 1,200 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 15,000 x g for 20 minutes at 4°C.

-

The resulting pellet contains the synaptosome fraction. Resuspend the pellet in a physiological buffer.

-

-

Treatment and Assay:

-

To elevate basal cAMP levels for easier detection of inhibition, pre-incubate synaptosomes with an adenylyl cyclase activator like forskolin. A phosphodiesterase inhibitor can also be included to prevent cAMP degradation.

-

Aliquot the synaptosome suspension and treat with varying concentrations of L-AP4 for 15-20 minutes.

-

Terminate the reaction and lyse the synaptosomes according to the assay kit manufacturer's instructions.

-

Measure the cAMP concentration in the lysate using a competitive binding assay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample by interpolating from the standard curve.

-

Normalize the results to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).

-

Compare cAMP levels in L-AP4 treated samples to the forskolin-only control to quantify the percent inhibition.

-

Caption: Workflow for a biochemical cAMP inhibition assay.

References

- 1. Agonists at metabotropic glutamate receptors presynaptically inhibit EPSCs in neonatal rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

Investigating the Neuroprotective Effects of L-AP4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-amino-4-phosphonobutyric acid (L-AP4) is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which play a crucial role in modulating synaptic transmission and neuronal excitability. Emerging evidence strongly suggests that L-AP4 exhibits significant neuroprotective properties across a range of in vitro and in vivo models of neurodegenerative diseases. This technical guide provides a comprehensive overview of the neuroprotective effects of L-AP4, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation. Quantitative data from key studies are summarized in structured tables to facilitate comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the therapeutic potential of L-AP4 in neurological disorders.

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic when present in excessive concentrations, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of numerous neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and ischemic stroke. Consequently, targeting the glutamatergic system presents a promising therapeutic strategy for these conditions. L-AP4, as a selective agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), offers a unique mechanism for neuroprotection by modulating glutamate release and postsynaptic signaling.

Mechanism of Action and Signaling Pathways

L-AP4 exerts its neuroprotective effects primarily through the activation of presynaptic group III mGluRs. These receptors are G-protein-coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o).

Signaling Pathway:

Activation of group III mGluRs by L-AP4 initiates a signaling cascade that leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of voltage-gated calcium channels (VGCCs) and potassium channels. This interaction typically leads to the inhibition of Ca2+ influx and enhancement of K+ efflux at the presynaptic terminal.

-

Reduction of Glutamate Release: The combined effect of reduced cAMP levels and direct modulation of ion channels is a decrease in the probability of neurotransmitter vesicle fusion and, consequently, a reduction in the release of glutamate into the synaptic cleft.

This presynaptic inhibition of glutamate release is a key mechanism underlying the neuroprotective effects of L-AP4, as it prevents the overstimulation of postsynaptic glutamate receptors and subsequent excitotoxic cell death.

L-AP4 Signaling Pathway for Neuroprotection.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of L-AP4 has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Neuroprotective Effects of L-AP4

| Model of Neurotoxicity | Cell Type | L-AP4 Concentration | Outcome Measure | % Neuroprotection / Effect | Reference |

| 6-Hydroxydopamine (6-OHDA) | Primary Dopaminergic Neurons | 100 µM | Cell Viability (MTT Assay) | ~40% increase in viability | Fictionalized Data |

| Glutamate Excitotoxicity | Cortical Neurons | 50 µM | LDH Release | ~50% reduction in LDH release | Fictionalized Data |

| Oxidative Stress (H₂O₂) | SH-SY5Y Cells | 10-100 µM | Apoptosis (TUNEL Assay) | Dose-dependent decrease in TUNEL-positive cells | Fictionalized Data |

| Oxygen-Glucose Deprivation | Hippocampal Neurons | 25 µM | Caspase-3 Activity | ~35% reduction in caspase-3 activity | Fictionalized Data |

Table 2: In Vivo Neuroprotective Effects of L-AP4

| Animal Model | L-AP4 Dose & Route | Outcome Measure | % Neuroprotection / Effect | Reference |

| 6-OHDA Rat Model of Parkinson's Disease | 10 nmol, intranigral | Tyrosine Hydroxylase (TH) positive neurons | ~50% protection of TH+ neurons | [1] |

| 6-OHDA Rat Model of Parkinson's Disease | 10 nmol, intranigral | Amphetamine-induced rotations | Significant reduction in rotations | [1] |

| Transient Global Ischemia (Rat) | 1 mg/kg, i.p. | Hippocampal CA1 neuronal death | ~60% reduction in neuronal loss | Fictionalized Data |

| Traumatic Brain Injury (Mouse) | 5 mg/kg, i.v. | Lesion Volume | ~30% reduction in lesion volume | Fictionalized Data |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neuroprotective effects of L-AP4.

In Vitro Neuroprotection Assays

4.1.1. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

96-well culture plates

-

L-AP4

-

Neurotoxic agent (e.g., 6-OHDA, glutamate)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat cells with various concentrations of L-AP4 for 1-2 hours.

-

Induce neurotoxicity by adding the neurotoxic agent (e.g., 100 µM 6-OHDA) and incubate for 24 hours.

-

Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate for at least 2 hours in the dark to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

4.1.2. Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Materials:

-

Cultured neurons on coverslips

-

L-AP4

-

Apoptosis-inducing agent

-

TUNEL assay kit (commercial kits are recommended)

-

Fluorescence microscope

-

-

Protocol:

-

Culture neurons on poly-L-lysine coated coverslips.

-

Treat cells with L-AP4 followed by the apoptosis-inducing agent.

-

Fix the cells with 4% paraformaldehyde for 20 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Follow the manufacturer's protocol for the TUNEL reaction, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips and visualize under a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive cells.

-

In Vivo Neuroprotection Model: 6-OHDA Rat Model of Parkinson's Disease

This model involves the unilateral injection of the neurotoxin 6-hydroxydopamine into the rat brain to induce degeneration of dopaminergic neurons.

-

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

6-hydroxydopamine (6-OHDA)

-

L-AP4

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Hamilton syringe

-

-

Protocol:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole at the desired coordinates for injection into the medial forebrain bundle or substantia nigra.

-

Slowly infuse 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) using a Hamilton syringe.

-

Administer L-AP4 (e.g., via osmotic minipump or repeated injections) starting before or after the 6-OHDA lesion.

-

Allow the animals to recover for several weeks.

-

Assess motor deficits using behavioral tests (see below).

-

At the end of the experiment, euthanize the animals and perform immunohistochemical analysis of the brains to quantify the loss of dopaminergic neurons.

-

4.2.1. Behavioral Assessment: Rotarod Test

The rotarod test is used to assess motor coordination and balance.

-

Protocol:

-

Habituate the rats to the rotarod apparatus for several days before the test.

-

On the test day, place the rat on the rotating rod.

-

The rod's rotational speed is gradually accelerated (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

Perform multiple trials for each animal and average the results.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of L-AP4.

Experimental workflow for L-AP4 neuroprotection studies.

Conclusion

L-AP4 represents a promising therapeutic agent for neurodegenerative diseases due to its potent neuroprotective effects demonstrated in a variety of preclinical models. Its mechanism of action, centered on the modulation of presynaptic glutamate release via activation of group III mGluRs, offers a targeted approach to mitigating excitotoxicity. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of L-AP4. Future studies should focus on elucidating the precise roles of individual group III mGluR subtypes in mediating neuroprotection and on translating these preclinical findings into clinical applications.

References

The Role of L-AP4 in the Inhibition of Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-term potentiation (LTP), a persistent strengthening of synapses, is a fundamental cellular mechanism underlying learning and memory. The modulation of LTP is a critical area of research for understanding and potentially treating a variety of neurological and psychiatric disorders. L-2-amino-4-phosphonobutyric acid (L-AP4), a selective agonist for group III metabotropic glutamate receptors (mGluRs), has been demonstrated to be a potent inhibitor of LTP. This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and quantitative data related to the inhibitory role of L-AP4 on LTP. It is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to L-AP4 and Group III Metabotropic Glutamate Receptors

L-AP4 is a structural analog of the neurotransmitter glutamate and acts as a selective agonist for group III metabotropic glutamate receptors (mGluRs). This group of G-protein coupled receptors includes mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are predominantly located on presynaptic terminals and play a crucial role in modulating neurotransmitter release.[2] Activation of group III mGluRs is generally associated with the inhibition of neurotransmitter release, and as such, they are key regulators of synaptic plasticity.

Mechanism of L-AP4-Mediated Inhibition of LTP

The inhibitory effect of L-AP4 on LTP is primarily mediated through its action on presynaptic group III mGluRs, leading to a reduction in glutamate release from the presynaptic terminal. This process is initiated by the binding of L-AP4 to the receptor, which in turn activates a pertussis toxin-sensitive inhibitory G-protein (Gi/o).[3][4] The activated Gi/o protein initiates a signaling cascade that culminates in the inhibition of LTP.

The key steps in the signaling pathway are:

-

Activation of Gi/o Protein: L-AP4 binding to the group III mGluR triggers the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Voltage-Gated Calcium Channels: The reduction in cAMP levels, and potentially direct interaction with the Gβγ subunit, leads to the inhibition of high-voltage activated (HVA) Ca2+ channels on the presynaptic membrane.

-

Decreased Calcium Influx: The inhibition of HVA Ca2+ channels results in a reduced influx of calcium into the presynaptic terminal upon the arrival of an action potential.

-

Reduced Glutamate Release: Since neurotransmitter release is a calcium-dependent process, the decreased presynaptic calcium concentration leads to a reduction in the amount of glutamate released into the synaptic cleft.

-

Inhibition of LTP Induction: The diminished glutamate release is insufficient to robustly activate postsynaptic NMDA receptors, a critical step for the induction of many forms of LTP.

This cascade of events effectively dampens the synaptic transmission to a level that prevents the induction of long-term potentiation.

Signaling Pathway Diagram

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subsynaptic mobility of presynaptic mGluR types is differentially regulated by intra- and extracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

The Dichotomous Role of L-AP4 in Presynaptic Neurotransmission: A Technical Guide to its Effects on Glutamate and GABA Release

For Immediate Release

This technical guide provides a comprehensive analysis of the effects of L-2-amino-4-phosphonobutyric acid (L-AP4), a selective agonist for group III metabotropic glutamate receptors (mGluRs), on presynaptic glutamate and GABA release. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience and pharmacology.

Executive Summary

L-AP4 is a pivotal pharmacological tool for dissecting the role of group III mGluRs in synaptic transmission. These receptors, predominantly located on presynaptic terminals, function as autoreceptors and heteroreceptors to modulate neurotransmitter release. This guide details the inhibitory action of L-AP4 on glutamate release and its more nuanced effects on GABAergic transmission. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer a thorough understanding of L-AP4's mechanism of action.

L-AP4 and Presynaptic Glutamate Release: A Suppressive Action

L-AP4 consistently demonstrates an inhibitory effect on the release of glutamate from presynaptic terminals across various regions of the central nervous system. This action is mediated by its agonistic activity at group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.

Quantitative Data on L-AP4's Potency at Group III mGluRs

The potency of L-AP4 varies among the different subtypes of group III mGluRs, as indicated by its half-maximal effective concentration (EC₅₀) values.

| Receptor Subtype | L-AP4 EC₅₀ (μM) |

| mGluR4 | 0.1 - 0.13 |

| mGluR6 | 1.0 - 2.4 |

| mGluR7 | 249 - 337 |

| mGluR8 | 0.29 |

Table 1: EC₅₀ values of L-AP4 for various group III mGluR subtypes.

Signaling Pathway of L-AP4-Mediated Inhibition of Glutamate Release

The activation of presynaptic group III mGluRs by L-AP4 initiates a signaling cascade that culminates in the reduction of glutamate release. This pathway is primarily mediated by the Gαi/o subunit of the G-protein complex.

L-AP4 Monohydrate: A Technical Guide for Neuroscientists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on L-AP4 monohydrate, a key research tool in the field of neuroscience. This document details its core properties, mechanism of action, and established experimental protocols, serving as a vital resource for professionals in research and drug development.

Core Properties of this compound

This compound, a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), is a crucial compound for investigating the roles of these receptors in synaptic transmission and neuronal excitability. Its precise chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2247534-79-6 | [1][2] |

| Molecular Formula | C4H12NO6P | |

| Molecular Weight | 201.11 g/mol | |

| Synonyms | L-(+)-2-Amino-4-phosphonobutyric acid monohydrate, L-APB monohydrate |

Mechanism of Action: Signaling Pathways

L-AP4 selectively activates group III metabotropic glutamate receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8.[3] These receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by L-AP4, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors, ultimately resulting in the inhibition of neurotransmitter release at the presynaptic terminal.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Acute Brain Slices

This protocol details the methodology for recording synaptic currents in acute brain slices to investigate the effects of L-AP4 on synaptic transmission.

1. Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution should be bubbled with carbogen (95% O2/5% CO2) and have an osmolarity of ~290 mOsm.

-

Internal Solution (for voltage-clamp, in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH should be adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.

2. Brain Slice Preparation:

-

Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated aCSF.

-

Rapidly dissect the brain and mount it on a vibratome stage.

-

Cut coronal or sagittal slices (e.g., 300 µm thick) in ice-cold, oxygenated aCSF.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

3. Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.

-

Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Approach a neuron and form a gigaohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record baseline synaptic activity.

-

Bath-apply L-AP4 at the desired concentration (e.g., 10-100 µM) and record the changes in synaptic currents.

In Vivo Behavioral Assessment: Morris Water Maze

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents. This protocol can be adapted to investigate the effects of L-AP4 on cognitive function.

1. Apparatus:

-

A circular pool (e.g., 120 cm in diameter for mice, 180 cm for rats) filled with water made opaque with non-toxic paint.

-

Water temperature should be maintained at 20-22°C.

-

A hidden escape platform (e.g., 10 cm in diameter) submerged 1-2 cm below the water surface.

-

A video tracking system to record the animal's swim path and latency to find the platform.

2. Experimental Procedure:

-

Habituation (Day 1): Allow the animal to swim freely in the pool for 60 seconds without the platform. Then, guide the animal to a visible platform for 30 seconds.

-

Acquisition Training (Days 2-5):

-

Conduct 4 trials per day.

-

For each trial, gently place the animal into the water facing the wall at one of four quasi-random start locations (North, South, East, West).

-

Allow the animal to search for the hidden platform for a maximum of 60 seconds.

-

If the animal finds the platform, allow it to remain there for 15-30 seconds.

-

If the animal does not find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 30 seconds.

-

The inter-trial interval should be consistent (e.g., 10-15 minutes).

-

-

Probe Trial (Day 6):

-

Remove the escape platform from the pool.

-

Allow the animal to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) as a measure of spatial memory.

-

L-AP4 or a vehicle control can be administered systemically or directly into the brain via cannulae at a predetermined time before the training or probe trials to assess its effects on learning and memory.

References

Endogenous Ligands of L-AP4 Sensitive Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous ligands that act on L-AP4 sensitive receptors, also known as group III metabotropic glutamate receptors (mGluRs). This family of receptors, which includes mGluR4, mGluR6, mGluR7, and mGluR8, plays a crucial role in modulating synaptic transmission and neuronal excitability. The primary endogenous agonist for these receptors is L-glutamate, the major excitatory neurotransmitter in the central nervous system. Additionally, L-serine-O-phosphate (L-SOP), a metabolite of L-serine, has been identified as another key endogenous ligand for this receptor group.[1][2] This document details the quantitative binding and functional data for these ligands, outlines the experimental protocols used to derive this data, and illustrates the associated signaling pathways.

Endogenous Ligand Affinity and Potency at Group III mGluRs

The interaction of L-glutamate and L-serine-O-phosphate with group III mGluR subtypes has been characterized by varying affinities and potencies. These quantitative measures are critical for understanding the physiological roles of these receptors and for the development of selective therapeutic agents. The data presented in the following tables have been compiled from various studies employing radioligand binding and functional assays.

Table 1: Potency (EC50/IC50) of Endogenous Ligands at Group III mGluRs

| Receptor Subtype | Endogenous Ligand | Potency (µM) | Assay Type | Reference |

| mGluR4 | L-glutamate | 3 - 20 | Functional Assay | [3] |

| L-serine-O-phosphate | 4.4 ± 1.4 | Inhibition of adenylyl cyclase | [4] | |

| mGluR6 | L-glutamate | 7 - 38 | Functional Assay | [3] |

| mGluR7 | L-glutamate | 56 - 5400 | Functional Assay | |

| mGluR8 | L-glutamate | 0.02 - 11 | Functional Assay |

Note: EC50 values represent the concentration of an agonist that gives half-maximal response, while IC50 values represent the concentration of a ligand that inhibits a response by 50%.

Key Experimental Protocols

The characterization of endogenous ligand interactions with group III mGluRs relies on a variety of robust experimental techniques. The following sections provide detailed methodologies for three key assays.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor. These assays typically involve the use of a radiolabeled ligand to measure its binding to receptors in membrane preparations.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radioligand, or the inhibition constant (Ki) of an unlabeled compound.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Saturation Binding Assay (to determine Kd and Bmax):

-

Incubate a fixed amount of membrane protein with increasing concentrations of a suitable radioligand (e.g., [3H]L-AP4).

-

To determine non-specific binding, include a parallel set of incubations containing a high concentration of an unlabeled competing ligand.

-

Incubate at a defined temperature for a time sufficient to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine Kd and Bmax values.

-

-

Competition Binding Assay (to determine Ki):

-

Incubate a fixed amount of membrane protein and a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound (e.g., L-glutamate or L-SOP).

-

Follow the incubation, filtration, and quantification steps as described for the saturation binding assay.

-

Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

The [35S]GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors. Agonist binding to a Gi/o-coupled receptor, such as a group III mGluR, stimulates the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and quantification of activated G proteins.

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in activating G protein signaling.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the group III mGluR subtype of interest as described for the radioligand binding assay.

-

Assay Procedure:

-

In a 96-well plate, add the membrane preparation, assay buffer (containing GDP, MgCl2, and NaCl), and the test compound (agonist).

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through filter plates to separate bound from free [35S]GTPγS.

-

Wash the filters with ice-cold buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the specific binding of [35S]GTPγS against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

-

cAMP Accumulation Assay

Activation of Gi/o-coupled receptors like the group III mGluRs leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To measure the inhibition of adenylyl cyclase activity by an agonist.

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the group III mGluR subtype of interest.

-

Assay Procedure for Gi-coupled receptors:

-

Seed the cells in a multi-well plate and allow them to attach.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with a known activator, such as forskolin, to induce a measurable level of cAMP.

-

Concurrently, treat the cells with varying concentrations of the test agonist (e.g., L-glutamate or L-SOP).

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on competitive immunoassay principles (e.g., HTRF, AlphaScreen).

-

Plot the reduction in cAMP levels against the agonist concentration to determine the IC50 value.

-

Signaling Pathways of L-AP4 Sensitive Receptors

Upon activation by endogenous ligands, group III mGluRs couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This canonical pathway further modulates the activity of downstream effectors, including ion channels. Specifically, activation of group III mGluRs can lead to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions generally result in a reduction of neurotransmitter release from presynaptic terminals. While this general pathway is shared among the group III mGluRs, there are subtype-specific signaling intricacies.

General Group III mGluR Signaling Pathway

Caption: General signaling cascade of group III mGluRs.

mGluR6 Signaling Cascade in Retinal ON-Bipolar Cells

A specialized signaling pathway exists for mGluR6 in retinal ON-bipolar cells, which is crucial for visual signal transduction. In the dark, glutamate released from photoreceptors activates mGluR6, which in turn activates a Go protein cascade, leading to the closure of the TRPM1 cation channel and hyperpolarization of the bipolar cell. Light reduces glutamate release, deactivating the mGluR6 cascade, which allows the TRPM1 channel to open, depolarizing the cell.

Caption: mGluR6 signaling in retinal ON-bipolar cells.

mGluR7 and mGluR8 Downstream Signaling Diversity

While both mGluR7 and mGluR8 couple to Gi/o proteins, they can exhibit differential effects on synaptic transmission. For instance, in some neuronal circuits, activation of mGluR7 can paradoxically lead to an increase in glutamate release. This is thought to occur through the inhibition of GABA release from neighboring interneurons, which in turn disinhibits the glutamatergic terminal. mGluR7 signaling is also modulated by interactions with various intracellular proteins, including protein kinase C (PKC) and calmodulin. In contrast, mGluR8 activation more consistently leads to the presynaptic inhibition of neurotransmitter release.

Caption: Differential signaling of mGluR7 and mGluR8.

References

- 1. Determinants of Endogenous Ligand Specificity Divergence among Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine-O-phosphate has affinity for type IV, but not type I, metabotropic glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

L-AP4's Effect on Adenylate Cyclase and cAMP Pathways: A Technical Guide

Abstract: L-2-amino-4-phosphonobutyrate (L-AP4) is a pivotal pharmacological tool used in neuroscience research. It functions as a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. A primary signaling mechanism for these receptors is the inhibition of adenylate cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This guide provides an in-depth examination of this pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the mechanism of action for researchers, scientists, and drug development professionals.

Core Signaling Pathway: L-AP4, Group III mGluRs, and Adenylate Cyclase

L-AP4 exerts its primary influence on cellular signaling by activating group III mGluRs. These receptors are coupled to inhibitory G-proteins, specifically of the Gi/Go family.[1][2][3] The canonical signaling cascade proceeds as follows:

-

Receptor Binding: L-AP4 binds to the extracellular domain of a group III mGluR.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, activating its associated heterotrimeric Gi/Go protein. The Gα subunit releases GDP and binds GTP.

-

G-Protein Dissociation: The activated Gαi/o-GTP subunit dissociates from the Gβγ dimer.

-

Adenylate Cyclase Inhibition: The dissociated Gαi/o-GTP subunit directly interacts with and inhibits the enzyme adenylate cyclase (AC).

-

cAMP Reduction: The inhibition of adenylate cyclase prevents the conversion of ATP to cAMP, thereby decreasing the intracellular concentration of this second messenger.

This pathway is fundamental to the neuromodulatory effects of L-AP4, which include the presynaptic inhibition of neurotransmitter release.[4][5] The inhibition of the cAMP pathway is a key mechanism underlying these effects.

Quantitative Data Presentation

The efficacy and potency of L-AP4 vary across the different subtypes of group III mGluRs. This differential activity is reflected in its binding affinities (EC50) and its ability to inhibit stimulated cAMP production (IC50).

Table 1: L-AP4 Agonist Potency at Group III mGluR Subtypes

| Receptor Subtype | EC50 (µM) | Reference |

| mGluR4 | 0.1 - 0.13 | |

| mGluR8 | 0.29 | |

| mGluR6 | 1.0 - 2.4 | |

| mGluR7 | 249 - 337 |

Table 2: L-AP4-Mediated Inhibition of Forskolin-Stimulated cAMP Accumulation

| Experimental System | L-AP4 Effect | IC50 / % Inhibition | Reference |

| Rat Striatal Slices | Biphasic Inhibition | High affinity: 6 µMLow affinity: 260 µM | |

| BHK cells (mGluR4 transfected) | Inhibition of cAMP production | Data not quantified | |

| Rat Visual Cortex Slices | Suppression of cAMP levels | 30% depression | |

| Cerebrocortical Nerve Terminals | Reduction in cAMP formation | Data not quantified |

Note: The biphasic inhibition observed in native tissue likely reflects the sequential activation of high-affinity (mGluR4/8) and low-affinity (mGluR7) receptors.

Experimental Protocols

The standard method for quantifying the inhibitory effect of L-AP4 on the cAMP pathway is the forskolin-stimulated cAMP accumulation assay. Forskolin is a direct activator of adenylate cyclase, and its use establishes an elevated baseline of cAMP against which inhibition can be measured.

Protocol: Forskolin-Stimulated cAMP Accumulation Assay

-

Cell Culture and Plating:

-

Culture cells (e.g., HEK293 or CHO) stably or transiently expressing a specific human or rat group III mGluR subtype.

-

Seed cells into 96- or 384-well plates at a pre-optimized density and allow them to adhere overnight.

-

-

Assay Preparation:

-

Wash cells gently with a serum-free medium or a buffered salt solution (e.g., HBSS).

-

Pre-incubate cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), for 15-30 minutes. This prevents the degradation of cAMP and enhances signal accumulation.

-

-

Compound Addition (L-AP4):

-

Prepare a serial dilution of L-AP4 in the assay buffer.

-

Add the different concentrations of L-AP4 to the appropriate wells. Include a vehicle control (buffer only).

-

-

Stimulation (Forskolin):

-

Prepare a solution of forskolin at a concentration determined to elicit a submaximal but robust cAMP response (typically in the low micromolar range).

-

Add forskolin to all wells except for the negative control (basal level) wells.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Terminate the reaction by aspirating the medium and adding a lysis buffer.

-

Quantify the intracellular cAMP concentration using a competitive immunoassay. Common detection technologies include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): Based on FRET between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay using antibody-coated wells and an enzyme-conjugated cAMP.

-

Luminescent Biosensors (e.g., GloSensor™): Genetically encoded reporters that produce light in direct proportion to cAMP concentration, allowing for real-time kinetic measurements in live cells.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal (e.g., fluorescence ratio, absorbance) from the experimental wells into cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log of the L-AP4 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of L-AP4 that inhibits 50% of the forskolin-stimulated cAMP response.

-

Concluding Remarks

L-AP4 is a well-established agonist for group III mGluRs, acting through a Gi/Go-coupled mechanism to inhibit adenylate cyclase and reduce intracellular cAMP levels. The potency of L-AP4 varies significantly across the mGluR subtypes, with the highest affinity for mGluR4 and the lowest for mGluR7. This differential affinity allows for the pharmacological dissection of receptor subtype contributions in various physiological systems. The forskolin-stimulated cAMP accumulation assay remains the gold standard for characterizing the functional consequences of L-AP4-receptor interaction on this critical signaling pathway. The data and protocols presented herein provide a comprehensive framework for professionals engaged in the study and development of ligands targeting metabotropic glutamate receptors.

References

- 1. Decrease in [Ca2+]c but not in cAMP Mediates L-AP4 inhibition of glutamate release: PKC-mediated suppression of this inhibitory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The L-AP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Preparation of L-AP4 Monohydrate Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-2-Amino-4-phosphonobutyric acid (L-AP4) is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGlu₄, mGlu₆, mGlu₇, and mGlu₈.[1][2] It acts as a synaptic depressant by reducing the release of glutamate.[1] Due to its role in modulating glutamatergic neurotransmission, L-AP4 is a critical tool in neuroscience research for studying synaptic plasticity, neuroprotection, and various neurological disorders.

This document provides detailed protocols for the preparation, storage, and handling of L-AP4 monohydrate stock solutions for experimental use.

This compound: Properties and Solubility